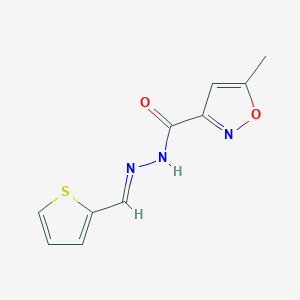![molecular formula C30H23N3O2S B454713 N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B454713.png)
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a benzyloxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid.
Amidation and Reduction: The intermediate product is then subjected to amidation and reduction reactions to introduce the amide and thioamide functionalities.
Acylation and Amination: The final steps involve acylation and amination reactions to attach the benzyloxyphenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.
科学研究应用
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid Derivatives: These compounds share a similar quinoline core and have been studied for their antibacterial properties.
Benzyloxyphenyl Derivatives:
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
属性
分子式 |
C30H23N3O2S |
|---|---|
分子量 |
489.6g/mol |
IUPAC 名称 |
2-phenyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2S/c34-29(26-19-28(22-11-5-2-6-12-22)32-27-14-8-7-13-25(26)27)33-30(36)31-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21/h1-19H,20H2,(H2,31,33,34,36) |
InChI 键 |
CHADKUMEWSIQNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454631.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)
![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B454633.png)
![N-(3-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B454634.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454637.png)
![1-[4-(Benzyloxy)phenyl]-4-{3,5-bisnitrobenzoyl}piperazine](/img/structure/B454638.png)
![2-hydroxy-3,5-diisopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B454639.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454641.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454645.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)
![5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B454650.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)
